3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile
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Overview
Description
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups react with electrophiles such as bromine or nitric acid to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile has a wide range of applications in scientific research:
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile exerts its effects is primarily related to its ability to intercalate into lipid membranes. This intercalation alters the physical properties of the membrane, such as fluidity and permeability. The compound’s fluorescence properties enable researchers to monitor these changes in real-time, providing valuable insights into membrane dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A similar compound used for studying membrane fluidity and polarization.
3-Methyl-1,6-diphenylhexa-1,3,5-triene: Another related compound that undergoes photocyclization reactions.
Uniqueness
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile is unique due to its tetracarbonitrile functionality, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical stability.
Properties
CAS No. |
62897-31-8 |
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Molecular Formula |
C22H12N4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3,4-diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile |
InChI |
InChI=1S/C22H12N4/c23-13-17(14-24)11-21(19-7-3-1-4-8-19)22(12-18(15-25)16-26)20-9-5-2-6-10-20/h1-12H |
InChI Key |
VNABTDODVVIWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C=C(C#N)C#N)C2=CC=CC=C2)C=C(C#N)C#N |
Origin of Product |
United States |
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